molecular formula C24H26O11 B12113912 Andrographidine E

Andrographidine E

Cat. No.: B12113912
M. Wt: 490.5 g/mol
InChI Key: KJWPVIVMWLREST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Andrographidine E is a bioactive compound derived from the plant Andrographis paniculata, commonly known as “King of Bitters”. This plant is widely used in traditional medicine, particularly in Asia, for its anti-inflammatory, antiviral, and immune-boosting properties. This compound is one of the many diterpenoids found in Andrographis paniculata, and it has garnered attention for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Andrographidine E typically involves the extraction of the compound from the aerial parts of Andrographis paniculata. The process includes:

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques like supercritical fluid extraction (SFE) and large-scale chromatography are employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Andrographidine E undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .

Scientific Research Applications

    Chemistry: It serves as a precursor for synthesizing novel compounds with potential therapeutic benefits.

    Biology: Andrographidine E is used in studies investigating its effects on cellular processes and signaling pathways.

    Medicine: Research has shown its potential in treating inflammatory diseases, viral infections, and certain cancers.

    Industry: It is explored for its use in developing natural health products and supplements

Mechanism of Action

Andrographidine E exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Andrographidine E is compared with other diterpenoids from Andrographis paniculata, such as:

Uniqueness: : this compound stands out due to its specific binding affinity to certain molecular targets, making it a promising candidate for drug development .

Properties

IUPAC Name

7,8-dimethoxy-2-(2-methoxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O11/c1-30-13-7-5-4-6-11(13)14-8-12(26)18-15(9-16(31-2)22(32-3)23(18)33-14)34-24-21(29)20(28)19(27)17(10-25)35-24/h4-9,17,19-21,24-25,27-29H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWPVIVMWLREST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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